2-(Allylamino)benzoic acid 2-(Allylamino)benzoic acid
Brand Name: Vulcanchem
CAS No.: 168180-19-6
VCID: VC21298963
InChI: InChI=1S/C10H11NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h2-6,11H,1,7H2,(H,12,13)
SMILES: C=CCNC1=CC=CC=C1C(=O)O
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol

2-(Allylamino)benzoic acid

CAS No.: 168180-19-6

Cat. No.: VC21298963

Molecular Formula: C10H11NO2

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Allylamino)benzoic acid - 168180-19-6

Specification

CAS No. 168180-19-6
Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
IUPAC Name 2-(prop-2-enylamino)benzoic acid
Standard InChI InChI=1S/C10H11NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h2-6,11H,1,7H2,(H,12,13)
Standard InChI Key UCVSLLVVIUMRHK-UHFFFAOYSA-N
SMILES C=CCNC1=CC=CC=C1C(=O)O
Canonical SMILES C=CCNC1=CC=CC=C1C(=O)O

Introduction

Chemical Identity and Physical Properties

2-(Allylamino)benzoic acid is an aromatic carboxylic acid featuring an allylamino substituent at the ortho position. This structural arrangement creates unique reactivity patterns and potential applications in organic synthesis.

Basic Identification Parameters

ParameterValueSource
CAS Number57397-97-4
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.2 g/mol
IUPAC Name2-(prop-2-enylamino)benzoic acid
Physical FormSolid (colorless)
Purity (commercial)95%

Structural Identifiers

The compound features specific structural identifiers that facilitate its accurate identification in chemical databases and literature:

Identifier TypeValueSource
InChIInChI=1S/C10H11NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h2-6,11H,1,7H2,(H,12,13)
InChIKeyUCVSLLVVIUMRHK-UHFFFAOYSA-N
SMILESC=CCNC1=CC=CC=C1C(=O)O
Canonical SMILESC=CCNC1=CC=CC=C1C(=O)O

Synthesis and Characterization

Characterization Techniques

Characterization of 2-(Allylamino)benzoic acid typically employs standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy

  • Mass spectrometry

  • Elemental analysis

  • Melting point determination

Chemical Properties and Reactivity

Reactivity Profile

The compound's reactivity is defined by three key functional groups:

  • The carboxylic acid group (potential for esterification, amidation, reduction)

  • The secondary amine (nucleophilic center)

  • The allyl group (potential for addition reactions, cycloadditions, rearrangements)

Hazard CategoryClassificationSource
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity (single exposure)Category 3, Respiratory system

Biological and Pharmacological Relevance

Structural Relationship to Bioactive Compounds

While direct biological activity data for 2-(Allylamino)benzoic acid is limited, structurally related benzoic acid derivatives demonstrate significant biological activities. Of particular interest is the structural similarity to 2-(oxalylamino)-benzoic acid (OBA), which has established pharmacological activity .

Related Compounds and Derivatives

Structural Analogues

Several compounds are structurally related to 2-(Allylamino)benzoic acid:

CompoundCAS NumberRelationshipSource
2-(Prop-2-enylamino)benzoate1585014Deprotonated form (conjugate base)
4-(Allylamino)benzoic acid53624-18-3Positional isomer (para-substituted)
2-(Oxalyl-Amino)-Benzoic AcidN/ARelated amino-benzoic acid derivative with PTP inhibitory activity

Position in Chemical Space

2-(Allylamino)benzoic acid represents an interesting intersection in chemical space, combining:

  • The carboxylic acid functionality of benzoic acid

  • The nucleophilic and hydrogen-bonding capabilities of an amine

  • The unsaturated reactivity of an allyl group

This combination creates potential for diverse chemical transformations and applications in organic synthesis.

Applications in Organic Synthesis

Role as Synthetic Intermediate

2-(Allylamino)benzoic acid serves as a precursor in synthesizing heterocyclic compounds. The presence of the allyl group provides opportunities for:

  • Cyclization reactions

  • Functionalization through the alkene moiety

  • Formation of complex molecular scaffolds

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